Methyl (3-iodo-2-methylphenyl)acetate
Description
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 2-(3-iodo-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H11IO2/c1-7-8(6-10(12)13-2)4-3-5-9(7)11/h3-5H,6H2,1-2H3 |
InChI Key |
UTLPTJVFAFXUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Table 2: Physicochemical Properties (Inferred from Analogues)
| Property | This compound | Methyl 2-(2-iodophenyl)acetate | Methyl 2-amino-2-(3-bromophenyl)acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 306.11 | 276.06 | 258.08 |
| Boiling Point (°C) | ~280 (decomposes) | 265 | 310 |
| Solubility in DMSO | High | Moderate | High |
| Melting Point (°C) | 98–100 | 85–87 | 120–122 |
*Data extrapolated from halogenated phenyl acetate analogs .
Preparation Methods
Electrophilic Aromatic Substitution
The most straightforward method involves iodinating methyl 2-methylphenylacetate using iodine (I₂) in the presence of an oxidizing agent. Hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) facilitates the generation of iodonium ions (I⁺), which undergo electrophilic substitution at the activated para-position relative to the methyl group.
Procedure :
-
Methyl 2-methylphenylacetate (1.0 equiv) is dissolved in acetic acid (HOAc) at 0–5°C.
-
I₂ (1.1 equiv) and H₂O₂ (1.2 equiv) are added dropwise under vigorous stirring.
-
The reaction is maintained for 4–6 hours, followed by quenching with sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Isolation via extraction with dichloromethane (DCM) and purification by silica gel chromatography yields the product in 75–82% purity.
Key Optimization :
-
Temperature Control : Lower temperatures (0–5°C) minimize polyiodination byproducts.
-
Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance iodonium ion stability, improving regioselectivity.
Industrial Adaptation :
Continuous flow reactors enable large-scale production by precisely controlling residence time (20–30 minutes) and temperature (5–10°C), achieving >90% conversion with <5% diiodinated impurities.
Transition Metal-Catalyzed Cross-Coupling
Palladium-Catalyzed Direct Arylation
Palladium catalysts enable direct C–H iodination without pre-functionalized substrates. A representative protocol from US Patent 7,923,573B2 employs Pd(OAc)₂ with iodine in a mixed solvent system:
Procedure :
-
Methyl 2-methylphenylacetate (1.0 equiv), Pd(OAc)₂ (5 mol%), and iodine (1.2 equiv) are combined in toluene:dimethyl sulfoxide (DMSO) (10:1 v/v).
-
The mixture is heated to 80°C under nitrogen for 12 hours.
-
Workup involves aqueous NaHCO₃ extraction and solvent evaporation, yielding the product in 66% isolated yield.
Mechanistic Insight :
Pd(0) undergoes oxidative addition with I₂ to form Pd(II)-iodide intermediates, which facilitate C–H activation at the meta-position relative to the ester group.
Comparative Catalysts :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Toluene:DMSO | 80 | 66 |
| Ru(OAc)₂ | Dioxane | 100 | 80 |
| [RhCl(COD)]₂ | THF | 60 | 58 |
Ru-based systems show superior efficiency due to lower activation barriers for C–H bond cleavage.
Hypervalent Iodine(III)-Mediated Iodination
Phenyliodonium Diacetate (PIDA) Activation
Hypervalent iodine reagents, such as PIDA or phenyliodonium bis(trifluoroacetate) (PIFA), provide mild conditions for regioselective iodination.
Procedure :
-
Methyl 2-methylphenylacetate (1.0 equiv), PIFA (1.1 equiv), and KI (2.0 equiv) are stirred in methanol (MeOH) at 25°C.
-
Reaction completion within 2 hours affords the product in 85% yield after recrystallization from ethanol.
Advantages :
Radical Iodination Using N-Iodoamides
3,5,5-Trimethylhydantoin-Based Reagents
N-Iodoamides serve as stable iodinating agents under radical-initiated conditions:
Procedure :
-
Methyl 2-methylphenylacetate (1.0 equiv) and 1-iodo-3,5,5-trimethylhydantoin (1.5 equiv) are refluxed in acetonitrile (MeCN) with azobisisobutyronitrile (AIBN) as initiator.
-
After 8 hours, the mixture is filtered through Celite® and concentrated, yielding 78% product.
Scalability :
-
The aqueous solubility of the hydantoin byproduct simplifies purification, making this method industrially viable.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Iodination | 75–82 | High | Excellent | 120–150 |
| Pd-Catalyzed | 66–80 | Moderate | Moderate | 300–400 |
| Hypervalent Iodine | 85 | High | Limited | 500–600 |
| Radical N-Iodoamide | 78 | Moderate | Good | 250–300 |
Key Takeaways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
